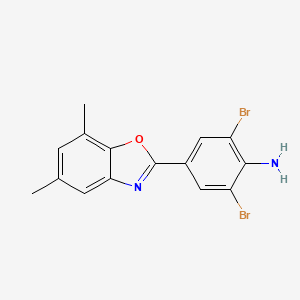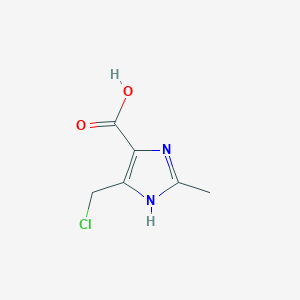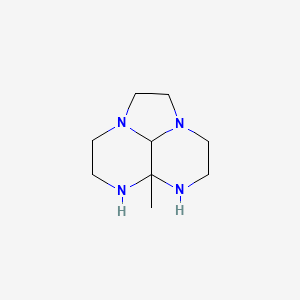
2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene is an organic compound with the molecular formula C8H10Cl2 It is characterized by the presence of two methyl groups and two chlorine atoms attached to a hexatriene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene typically involves the chlorination of 2,5-dimethyl-1,3,5-hexatriene. This reaction can be carried out using chlorine gas in the presence of a suitable solvent under controlled temperature conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Oxidation: H2O2, KMnO4 in acidic or basic media.
Reduction: LiAlH4 in anhydrous ether or THF.
Major Products:
Substitution: Formation of 2,5-dimethyl-1,6-dihydroxy-1,3,5-hexatriene or 2,5-dimethyl-1,6-diamino-1,3,5-hexatriene.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 2,5-dimethyl-1,3,5-hexane or 2,5-dimethyl-1,3,5-hexene.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
Comparación Con Compuestos Similares
1,6-Diphenyl-1,3,5-hexatriene: A compound with similar structural features but with phenyl groups instead of methyl and chlorine atoms.
2,5-Dimethyl-1,3,5-hexatriene: A compound with a similar backbone but without the chlorine atoms.
Uniqueness: 2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene is unique due to the presence of both methyl and chlorine substituents, which impart distinct chemical reactivity and properties compared to its analogs. The chlorine atoms make it more reactive towards nucleophilic substitution and other electrophilic reactions, while the methyl groups provide steric hindrance and influence the overall stability of the compound.
Propiedades
Número CAS |
83682-54-6 |
|---|---|
Fórmula molecular |
C8H10Cl2 |
Peso molecular |
177.07 g/mol |
Nombre IUPAC |
(1E,3E,5E)-1,6-dichloro-2,5-dimethylhexa-1,3,5-triene |
InChI |
InChI=1S/C8H10Cl2/c1-7(5-9)3-4-8(2)6-10/h3-6H,1-2H3/b4-3+,7-5+,8-6+ |
Clave InChI |
NVQKJHAZAGIHHD-OKWWDJPNSA-N |
SMILES isomérico |
C/C(=C\Cl)/C=C/C(=C/Cl)/C |
SMILES canónico |
CC(=CCl)C=CC(=CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


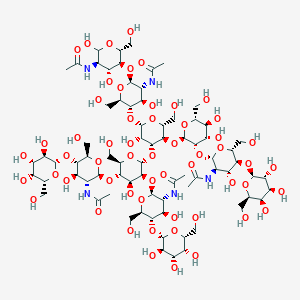
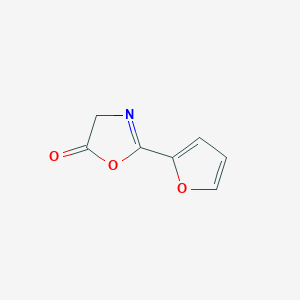
![Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)](/img/structure/B13796577.png)
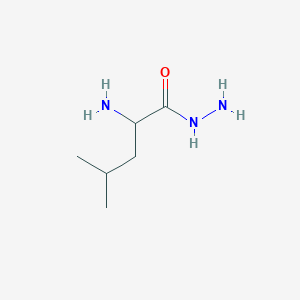
![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)
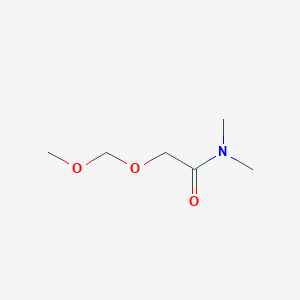
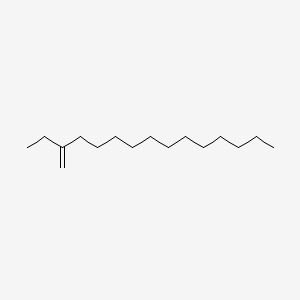
![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)
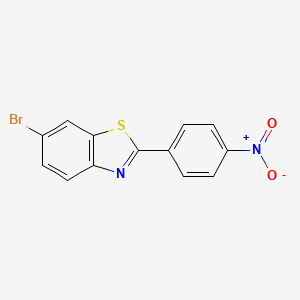

![Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate](/img/structure/B13796622.png)
